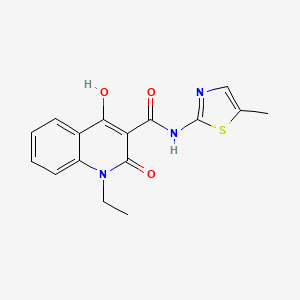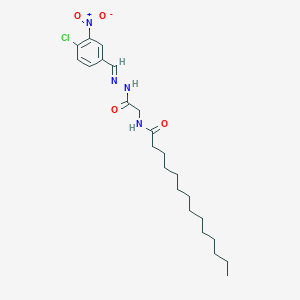
N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a nitrobenzylidene moiety, and a long tetradecanamide chain, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under specific conditions using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Substituted benzylidene derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds for pharmaceutical research .
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
- Studied for its interactions with biological targets and pathways .
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrobenzylidene moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
- N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide)
- N-(4-{[2-(4-Chloro-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbutanamide
- 4-Chloro-3-nitrobenzoic acid
Comparison:
- N-(2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide): Similar in structure but with a different substituent on the hydrazino group, leading to variations in reactivity and potential applications.
- N-(4-{[2-(4-Chloro-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbutanamide): Contains a different amide chain, which may influence its biological activity and chemical properties.
- 4-Chloro-3-nitrobenzoic acid: Lacks the hydrazino and tetradecanamide groups, making it less complex but still useful in various chemical reactions.
Properties
CAS No. |
765907-81-1 |
|---|---|
Molecular Formula |
C23H35ClN4O4 |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H35ClN4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)25-18-23(30)27-26-17-19-14-15-20(24)21(16-19)28(31)32/h14-17H,2-13,18H2,1H3,(H,25,29)(H,27,30)/b26-17+ |
InChI Key |
VOLKINWFFLGCQA-YZSQISJMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)
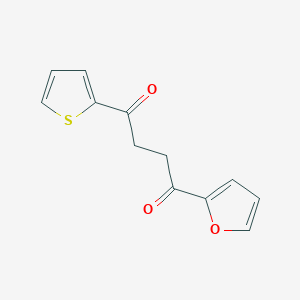
![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)


![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)

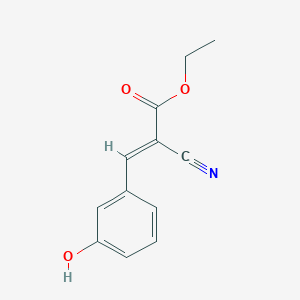
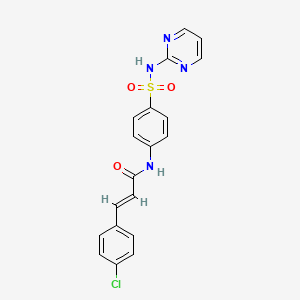
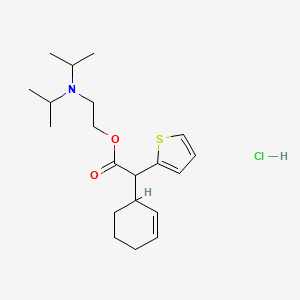
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
